4-(1-Chloropropan-2-yl)morpholine
Overview
Description
4-(1-Chloropropan-2-yl)morpholine is an organic compound with the molecular formula C7H14ClNO It is a derivative of morpholine, featuring a chlorinated propyl group attached to the nitrogen atom of the morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Chloropropan-2-yl)morpholine typically involves the reaction of morpholine with 1-chloropropan-2-ol under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 1-chloropropan-2-ol is replaced by the morpholine nitrogen. Common reagents used in this synthesis include sodium hydroxide or potassium carbonate as bases, and the reaction is usually carried out in an organic solvent such as dichloromethane or toluene.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of automated reactors and optimized reaction conditions ensures high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(1-Chloropropan-2-yl)morpholine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized products.
Reduction: Reduction reactions can convert the chlorinated propyl group to a propyl group, removing the chlorine atom.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted morpholine derivatives, N-oxides, and dechlorinated compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(1-Chloropropan-2-yl)morpholine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(1-Chloropropan-2-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorinated propyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with nucleophilic sites in biological molecules.
Comparison with Similar Compounds
Similar Compounds
Morpholine: The parent compound, morpholine, lacks the chlorinated propyl group and has different chemical properties and reactivity.
4-(1-Bromopropan-2-yl)morpholine: Similar to 4-(1-Chloropropan-2-yl)morpholine but with a bromine atom instead of chlorine, leading to different reactivity and applications.
4-(1-Hydroxypropan-2-yl)morpholine:
Uniqueness
This compound is unique due to the presence of the chlorinated propyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a compound of interest in various research fields.
Properties
IUPAC Name |
4-(1-chloropropan-2-yl)morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClNO/c1-7(6-8)9-2-4-10-5-3-9/h7H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTZCJFNGSYXQBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCl)N1CCOCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70509651 | |
Record name | 4-(1-Chloropropan-2-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70509651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76191-26-9 | |
Record name | 4-(1-Chloropropan-2-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70509651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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